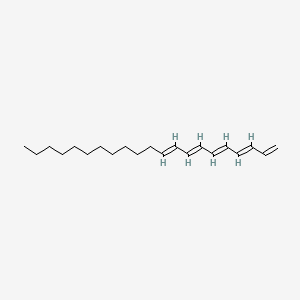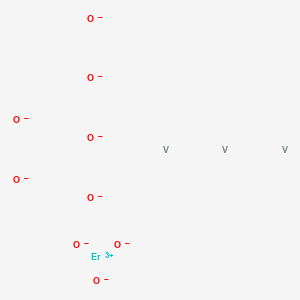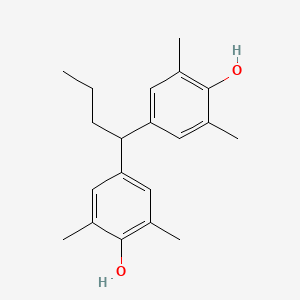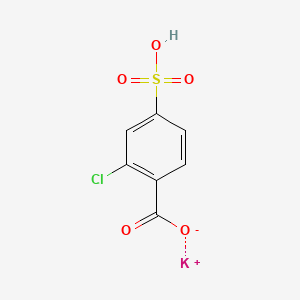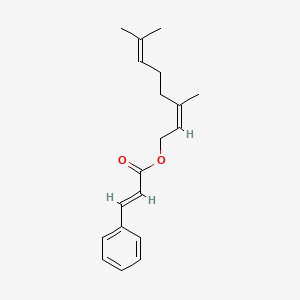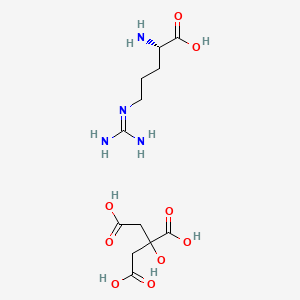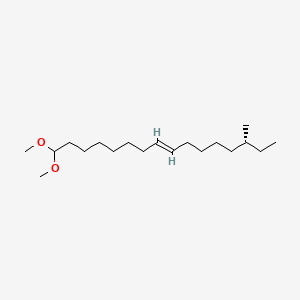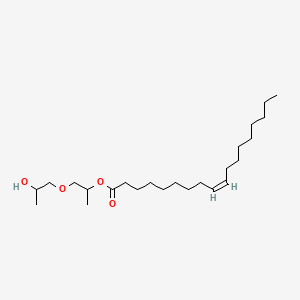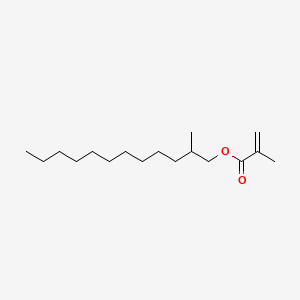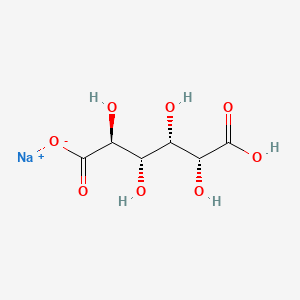
Sodium hydrogen D-glucarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen D-glucarate, also known as sodium (2S,3S,4S,5R)-5-carboxy-2,3,4,5-tetrahydroxypentanoate, is a derivative of D-glucaric acid. D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, and it is also produced in small amounts in the human body. This compound has gained attention for its potential health benefits, particularly in detoxification processes and cancer prevention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hydrogen D-glucarate can be synthesized through the oxidation of D-glucose. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include controlled temperatures and pH levels to ensure the complete conversion of D-glucose to D-glucaric acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are used to convert glucose into D-glucaric acid through metabolic pathways. These microorganisms are optimized to increase yield and efficiency. The resulting D-glucaric acid is then neutralized with sodium hydroxide to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydrogen D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate are used to oxidize D-glucose to D-glucaric acid.
Reduction: Sodium borohydride can be used to reduce D-glucaric acid to its corresponding alcohols.
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts
Major Products Formed:
Oxidation: D-glucaric acid
Reduction: D-glucaric acid derivatives such as D-glucaric acid lactone
Substitution: Ester derivatives of D-glucaric acid
Applications De Recherche Scientifique
Sodium hydrogen D-glucarate has a wide range of applications in scientific research:
Chemistry:
- Used as a precursor for the synthesis of biodegradable polymers and detergents.
- Acts as a chelating agent for metal ions .
Biology:
- Studied for its role in cellular detoxification processes.
- Investigated for its potential to inhibit beta-glucuronidase, an enzyme involved in the reabsorption of toxins .
Medicine:
- Explored for its potential in cancer prevention and treatment.
- Used in studies related to cholesterol reduction and liver detoxification .
Industry:
- Employed in the production of biodegradable plastics and other eco-friendly materials.
- Used as a food additive for its potential health benefits .
Mécanisme D'action
Sodium hydrogen D-glucarate exerts its effects through several molecular pathways:
Inhibition of Beta-Glucuronidase: By inhibiting this enzyme, this compound prevents the reabsorption of toxins in the liver, promoting detoxification.
Antioxidant Properties: It reduces oxidative stress by neutralizing reactive oxygen species.
Apoptosis Regulation: It downregulates apoptosis in hepatocytes, protecting liver cells from damage.
Comparaison Avec Des Composés Similaires
Calcium D-glucarate: Another salt of D-glucaric acid, used similarly for detoxification and cancer prevention.
D-gluconic Acid Lactone: A derivative of D-gluconic acid with antioxidative properties.
Sodium D-gluconate: Used for its chelating properties and in various industrial applications
Uniqueness: Its ability to act as a precursor for biodegradable materials also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
4322-63-8 |
|---|---|
Formule moléculaire |
C6H9NaO8 |
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
Clé InChI |
HEMLSXULQATQSD-SBBOJQDXSA-M |
SMILES isomérique |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[Na+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
